Bis(dicyclohexylphosphino)methane

Catalog No.
S667576
CAS No.
137349-65-6
M.F
C25H46P2
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dicyclohexylphosphino)methane

CAS Number

137349-65-6

Product Name

Bis(dicyclohexylphosphino)methane

IUPAC Name

dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane

Molecular Formula

C25H46P2

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2

InChI Key

OWFLJHJHQKHZJR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Applications in Catalysis

Xantphos is a versatile ligand employed in numerous cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic synthesis. Its effectiveness stems from its ability to bind to transition metals, forming stable complexes that activate organic substrates for subsequent coupling reactions. Here are some specific examples:

  • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and amine, amide, or alkoxide nucleophiles (Nu). Xantphos demonstrates high activity and functional group tolerance in this reaction, making it a valuable tool for organic chemists.
  • Suzuki-Miyaura Coupling: This reaction constructs carbon-carbon bonds between organic halides (RX) and organoboron compounds (R-Bpin). Xantphos is a competent ligand for this reaction, offering good yields and compatibility with diverse substrates.
  • Other Cross-Coupling Reactions: Xantphos also finds applications in Stille Coupling, Sonogashira Coupling, Negishi Coupling, and Hiyama Coupling, showcasing its broad utility in various carbon-carbon bond formation strategies.

Beyond cross-coupling reactions, Xantphos exhibits potential in other areas of catalysis, including:

  • Hydrogenation: Xantphos-ligated transition metal complexes can facilitate the reduction of alkenes and alkynes to their corresponding alkanes.
  • Hydroformylation: This reaction introduces an aldehyde group (CHO) to an alkene, and Xantphos can serve as a ligand for rhodium-based catalysts in this process.

Bis(dicyclohexylphosphino)methane is an organophosphorus compound characterized by its unique structure, which features two dicyclohexylphosphino groups attached to a central methylene bridge. This compound is notable for its ability to act as a bidentate ligand in coordination chemistry, allowing it to form stable complexes with various metal ions. Its chemical formula is C18H34P2C_{18}H_{34}P_2 and it is often utilized in catalysis and materials science due to its favorable steric and electronic properties .

Bis(dicyclohexylphosphino)methane primarily functions as a ligand in organometallic complexes. Its bulky and electron-donating properties influence the metal center's reactivity through:

  • Steric effects: The cyclohexyl groups create steric hindrance around the metal, controlling the size and shape of the coordination sphere, thus affecting the types of molecules that can interact with the complex.
  • Electronic effects: The phosphorus atoms donate electron density to the metal, altering its oxidation state and influencing its Lewis acidity. This can affect the activation of substrates and reaction pathways in catalytic processes.

The reactivity of bis(dicyclohexylphosphino)methane primarily involves its coordination with metal centers. It can participate in various reactions, including:

  • Oxidation: The phosphorus atoms in the ligand can be oxidized to form oxides or sulfides, resulting in derivatives such as CH2[P(E)C6H11]2CH_2[P(E)C_6H_{11}]_2 where EE may represent oxygen or sulfur .
  • Complex Formation: It readily forms complexes with transition metals, enhancing their catalytic properties. For example, it has been shown to stabilize mixed-valent rhenium complexes .

While bis(dicyclohexylphosphino)methane is primarily studied for its chemical properties, some research indicates potential biological applications. Its derivatives have been investigated for their interactions with biomolecules, suggesting that they may play roles in drug design or as therapeutic agents due to their ability to bind metal ions that are crucial for biological processes .

Several methods exist for synthesizing bis(dicyclohexylphosphino)methane:

  • Direct Reaction: The compound can be synthesized by reacting dicyclohexylphosphine with formaldehyde or other suitable electrophiles in the presence of a base.
  • Metal-Mediated Synthesis: Transition metal complexes can facilitate the formation of bis(dicyclohexylphosphino)methane through ligand exchange reactions .
  • Reduction Methods: Sodium amalgam reduction of appropriate phosphorus precursors can yield this compound as well.

Bis(dicyclohexylphosphino)methane finds numerous applications across various fields:

  • Catalysis: It serves as an effective ligand in catalytic processes, particularly in cross-coupling reactions and other metal-catalyzed transformations.
  • Materials Science: Its coordination properties make it valuable in the development of new materials, including polymers and nanocomposites.
  • Organometallic Chemistry: This compound is widely used in the synthesis of complex organometallic structures due to its ability to stabilize metal centers .

Interaction studies involving bis(dicyclohexylphosphino)methane focus on its binding affinity and selectivity towards different metal ions. Research has demonstrated that the ligand can stabilize various oxidation states of transition metals, influencing their reactivity and selectivity in catalysis. Studies have also explored its role in facilitating electron transfer processes and enhancing the stability of reactive intermediates .

Bis(dicyclohexylphosphino)methane shares similarities with several other organophosphorus compounds, particularly those featuring phosphine ligands. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Bis(diphenylphosphino)methaneBidentate ligandMore sterically hindered; commonly used in catalysis
TriphenylphosphineMonodentate ligandLess steric bulk; widely used but less selective
DicyclohexylphosphineMonodentate ligandSimilar backbone but less complex coordination

Bis(dicyclohexylphosphino)methane stands out due to its dual dicyclohexyl groups, which provide enhanced steric protection and electronic properties compared to simpler phosphine ligands. This makes it particularly effective in stabilizing metal complexes and facilitating catalytic reactions .

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(dicyclohexylphosphino)methane

Dates

Modify: 2023-08-15

Explore Compound Types